molecular formula C17H19N3O B5595467 4-(methoxymethyl)-6-methyl-2-[(4-methylbenzyl)amino]nicotinonitrile

4-(methoxymethyl)-6-methyl-2-[(4-methylbenzyl)amino]nicotinonitrile

Cat. No.: B5595467
M. Wt: 281.35 g/mol
InChI Key: SRQAUWBKYHZSNS-UHFFFAOYSA-N
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Description

4-(methoxymethyl)-6-methyl-2-[(4-methylbenzyl)amino]nicotinonitrile is a useful research compound. Its molecular formula is C17H19N3O and its molecular weight is 281.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.152812238 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound 4-(methoxymethyl)-6-methyl-2-[(4-methylbenzyl)amino]nicotinonitrile is structurally related to nicotinonitrile derivatives, which have been explored for their antimicrobial properties. For example, derivatives such as 2- Methoxy – 6 - {4' - [(4'''- Chlorophenyl) (phenyl) methyl amino] phenyl} - 4 - aryl nicotinonitrile have been synthesized and tested for their activity against Gram-positive, Gram-negative bacteria, and fungi. The structural elucidation of these compounds was achieved through various spectroscopic methods, highlighting their potential in antimicrobial research (Guna, Bhadani, Purohit, & Purohit, 2015).

Protective Groups in Organic Synthesis

Compounds similar to this compound, such as 4-Methoxy-α-methylbenzyl alcohol, have been used as protective groups for carboxylic acids in organic synthesis. The debenzylation of these esters, to reveal the carboxylic acid functionality, can be efficiently achieved through reductive methods, demonstrating the utility of these groups in complex organic syntheses (Yoo, Kim Hye, & Kyu, 1990).

Antiprotozoal Activity

Nicotinonitrile derivatives, closely related to the structure of this compound, have been synthesized and evaluated for their antiprotozoal activity. Compounds like 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine showed significant in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, with some compounds demonstrating curative effects in an in vivo mouse model for trypanosomiasis. These findings suggest the potential of such structures in developing new treatments for protozoal infections (Ismail et al., 2003).

Catalytic Applications

The compound this compound, due to its structural similarity with pyridine derivatives, may find applications in catalysis. For instance, pyridine derivatives have been employed as corrosion inhibitors for steel in acidic environments, demonstrating the multifaceted applications of nicotinonitrile and related compounds in both organic synthesis and industrial applications (Ansari, Quraishi, & Singh, 2015).

Properties

IUPAC Name

4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)methylamino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-12-4-6-14(7-5-12)10-19-17-16(9-18)15(11-21-3)8-13(2)20-17/h4-8H,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQAUWBKYHZSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=CC(=C2C#N)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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